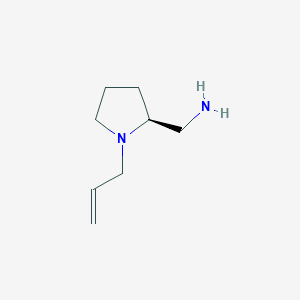
(R)-2-Hydroxybutyl tosylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Hydroxybutyl tosylate is an organic compound that belongs to the class of tosylates. Tosylates are esters of p-toluenesulfonic acid and are commonly used in organic synthesis as intermediates. The compound ®-2-Hydroxybutyl tosylate is particularly notable for its role in facilitating nucleophilic substitution reactions due to its excellent leaving group properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of ®-2-Hydroxybutyl tosylate typically involves the reaction of ®-2-Butanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine. The reaction proceeds via nucleophilic attack of the alcohol on the sulfur atom of the tosyl chloride, resulting in the formation of the tosylate ester with retention of the stereochemistry of the starting alcohol .
Industrial Production Methods
In an industrial setting, the synthesis of ®-2-Hydroxybutyl tosylate can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Hydroxybutyl tosylate undergoes various chemical reactions, primarily nucleophilic substitution (S_N2) and elimination (E2) reactions. The tosylate group serves as an excellent leaving group, facilitating these reactions.
Common Reagents and Conditions
Nucleophilic Substitution (S_N2): Common nucleophiles such as halides (Cl^-, Br^-, I^-), cyanide (CN^-), and alkoxides (RO^-) can react with ®-2-Hydroxybutyl tosylate under mild conditions to replace the tosylate group with the nucleophile.
Elimination (E2): Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can induce elimination reactions, leading to the formation of alkenes.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted compounds, such as alkyl halides, nitriles, and ethers.
Elimination Reactions: The major products are alkenes, formed by the removal of a hydrogen atom and the tosylate group.
Aplicaciones Científicas De Investigación
®-2-Hydroxybutyl tosylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor in the synthesis of drug molecules and prodrugs.
Mecanismo De Acción
The mechanism of action of ®-2-Hydroxybutyl tosylate primarily involves its role as a leaving group in nucleophilic substitution and elimination reactions. The tosylate group stabilizes the transition state and facilitates the departure of the leaving group, allowing the nucleophile to attack the electrophilic carbon. This process is crucial in various synthetic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonates (Mesylates): Similar to tosylates, mesylates are esters of methanesulfonic acid and serve as good leaving groups in nucleophilic substitution reactions.
Trifluoromethanesulfonates (Triflates): Triflates are esters of trifluoromethanesulfonic acid and are even better leaving groups than tosylates and mesylates due to the electron-withdrawing effect of the trifluoromethyl group.
Uniqueness
®-2-Hydroxybutyl tosylate is unique in its ability to retain the stereochemistry of the starting alcohol during the tosylation process. This property is particularly valuable in the synthesis of chiral compounds, where maintaining the stereochemistry is crucial for the biological activity of the final product .
Propiedades
IUPAC Name |
[(2R)-2-hydroxybutyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h4-7,10,12H,3,8H2,1-2H3/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSOURZMHXZMJW-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COS(=O)(=O)C1=CC=C(C=C1)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](COS(=O)(=O)C1=CC=C(C=C1)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Ethynyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145860.png)


![1-PIPERIDINE-4-D-CARBOXYLIC ACID, 4-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOL-1-YL]-, 1,1-DIMETHYLETHYL ESTER](/img/structure/B1145864.png)

![N-cyclohexylcyclohexanamine;(2S)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B1145874.png)
![(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid](/img/structure/B1145878.png)
![(3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1145880.png)
![3-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145881.png)
